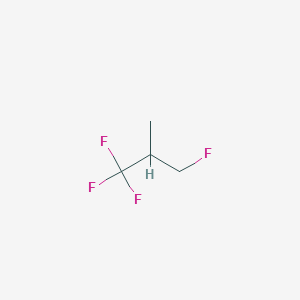
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a nitrophenylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable nitrophenylamine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitrophenylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenylamine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenylamine moiety, which can form hydrogen bonds or other interactions with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: A simpler compound with similar structural features but lacking the nitrophenylamine moiety.
N-(6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl)-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: A more complex compound with additional functional groups and potential pharmaceutical applications.
Uniqueness
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline is unique due to its combination of a morpholine ring and a nitrophenylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-nitroaniline |
InChI |
InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)10-3-4-12(15(16)17)11(13)5-10/h3-5,8-9H,6-7,13H2,1-2H3/t8-,9+ |
Clave InChI |
WSJXSUIOZOXWNI-DTORHVGOSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N |
SMILES canónico |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)



![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B8503172.png)
![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)



![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)

